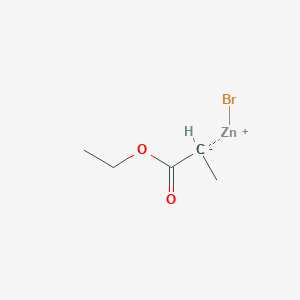![molecular formula C10H16N4O2S B6307517 N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine CAS No. 2081124-51-6](/img/structure/B6307517.png)
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine is a chemical compound with the molecular formula C10H16N4O2S. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out at room temperature and yields the desired Boc-protected amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reaction conditions typically involving solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a solvent like DCM.
Major Products Formed
Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.
Deprotection Reactions: The primary product is the free amine, 1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine.
Aplicaciones Científicas De Investigación
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine: Characterized by the presence of a Boc-protected amine.
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]ethylamine: Similar structure but with an ethyl group instead of a methyl group.
N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]propylamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of the Boc-protected amine and the 1,2,4-triazin-6-yl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(3-methylsulfanyl-1,2,4-triazin-6-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)12-6-7-5-11-8(17-4)14-13-7/h5H,6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUPENDMHJQHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=N1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Fluorobicyclo[2.2.2]octan-1-ol](/img/structure/B6307454.png)




![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)





